4-(3-Chlorophenyl)phenol
Overview
Description
4-(3-Chlorophenyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that chlorphenesin, a similar compound, acts in the central nervous system (cns) rather than directly on skeletal muscle . It blocks nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
The major mode of action of chlorophenols, which include 4-(3-Chlorophenyl)phenol, is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .
Pharmacokinetics
Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a bacterial consortium utilized a similar compound as a single carbon source at a wide pH range, temperature, and in the presence of heavy metals . Additionally, the degradation of chlorophenols can be affected by the presence of nitrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)phenol typically involves the chlorination of phenol in the presence of a suitable catalyst. One common method is the electrophilic aromatic substitution reaction where phenol is treated with chlorine gas in a polar solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions are essential to minimize by-products and enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
4-Chlorophenol: Similar in structure but lacks the 3-chlorophenyl group.
3-Chlorophenol: Another isomer with the chlorine atom in a different position.
2-Chlorophenol: Differently substituted phenol with distinct chemical properties.
Uniqueness: 4-(3-Chlorophenyl)phenol is unique due to the presence of both a phenol group and a 3-chlorophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-chlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLSFZHXNFEGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560663 | |
Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-57-2 | |
Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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